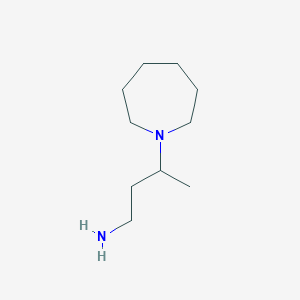

(3-Azepan-1-ylbutyl)amine

Overview

Description

“(3-Azepan-1-ylbutyl)amine”, also known as 3-(aminobutyl)azepane, is an organic compound with the chemical formula C8H18N2. It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Molecular Structure Analysis

Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis

Amines, including “(3-Azepan-1-ylbutyl)amine”, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

The main chemical property of amines, including “(3-Azepan-1-ylbutyl)amine”, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications

- Synthetic Intermediates : Amines serve as valuable building blocks in organic synthesis. Their diverse reactivity allows for the construction of complex molecules, including pharmaceuticals and agrochemicals. Researchers use amines to create essential intermediates during drug development .

- Medicinal Chemistry : Amines are integral components of drugs and bioactive molecules. They act as receptor ligands, enzyme inhibitors, and anticancer agents. Ongoing research focuses on developing novel amine-based therapeutics .

- Functional Materials : Amines contribute to the design and fabrication of functional materials. They serve as building blocks for polymers, catalysts, sensors, and nanomaterials. Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Organic Synthesis and Pharmaceuticals

Materials Science and Nanotechnology

Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes . For instance, neuromuscular blocking drugs, which are a type of amine, act at several sites at the neuromuscular junction, mainly as agonists and antagonists at postjunctional nicotinic receptors .

Mode of Action

For example, neuromuscular blocking drugs, which are a type of amine, can act as agonists and antagonists at postjunctional nicotinic receptors . Monoamine oxidase inhibitors, another type of amine, inhibit the monoamine oxidase enzyme, increasing the synaptic availability of neurotransmitters .

Biochemical Pathways

For instance, biogenic amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Pharmacokinetics

For instance, local anesthetics, a type of amine, have specific pharmacokinetic properties related to their structure, potency, duration of action, and onset of action .

Result of Action

For example, amines can form hydrogen bonds and are highly associated, resulting in higher boiling points than alkanes of similar molecular weight .

Action Environment

Amines, in general, are continuously entering the environment from various sources and have been designated as high priority pollutants . Their presence in the environment must be monitored at concentration levels lower than 30 mg L −1, compatible with the limits allowed by the regulations .

Safety and Hazards

properties

IUPAC Name |

3-(azepan-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(6-7-11)12-8-4-2-3-5-9-12/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILBNNCZOYVSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

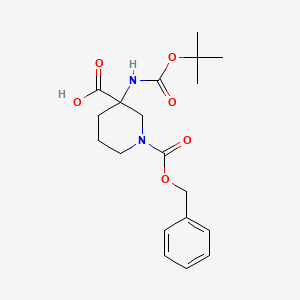

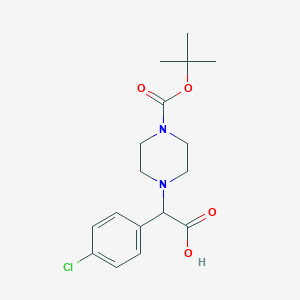

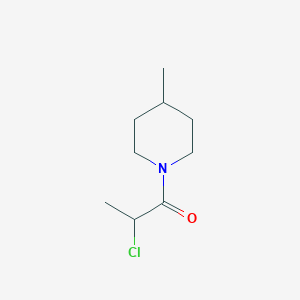

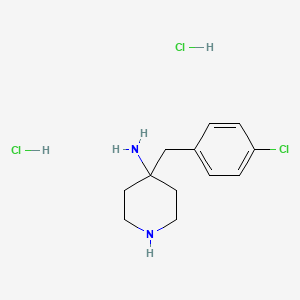

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

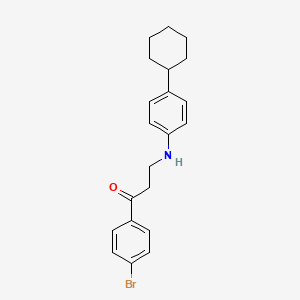

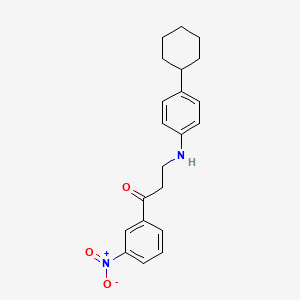

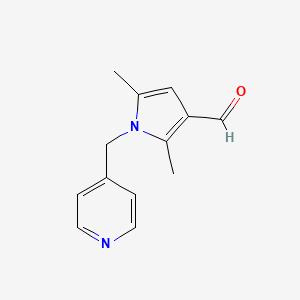

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)